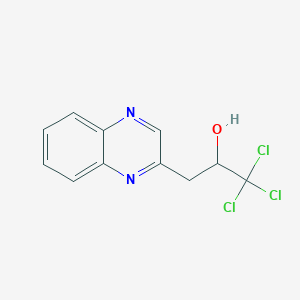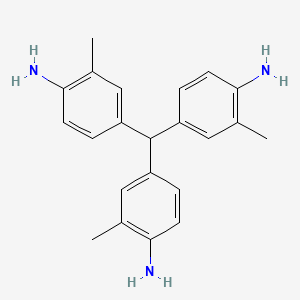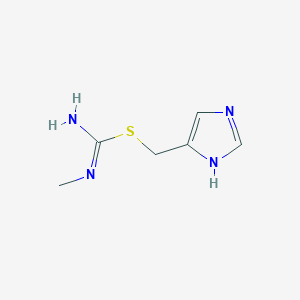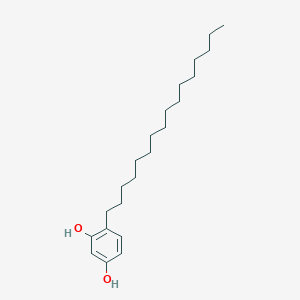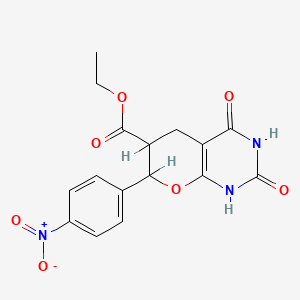
2-Chlorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenylacetate is an organic compound with the molecular formula C8H7ClO2. It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorophenylacetate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with sodium acetate in the presence of a solvent like acetic acid. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of 2-chlorophenylacetic acid with methanol or ethanol. This process involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-chlorophenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydrolysis reactions.
Major Products Formed
Oxidation: 2-Chlorobenzoic acid.
Reduction: 2-Chlorophenylethanol.
Substitution: 2-Hydroxyphenylacetate or 2-Aminophenylacetate.
Aplicaciones Científicas De Investigación
2-Chlorophenylacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chlorophenylacetate largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2-Chlorophenylacetate can be compared with other similar compounds, such as:
2-Bromophenylacetate: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
2-Fluorophenylacetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.
2-Iodophenylacetate:
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in organic synthesis, pharmaceuticals, and industrial processes
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
(2-chlorophenyl) acetate;ethane |
InChI |
InChI=1S/C8H7ClO2.C2H6/c1-6(10)11-8-5-3-2-4-7(8)9;1-2/h2-5H,1H3;1-2H3 |
Clave InChI |
BISUMUUSSVSALA-UHFFFAOYSA-N |
SMILES canónico |
CC.CC(=O)OC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


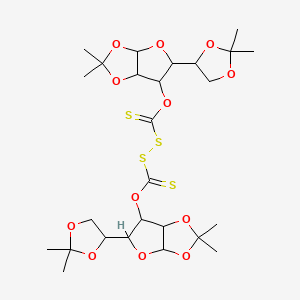


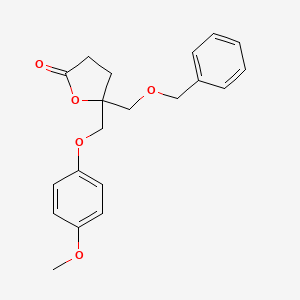
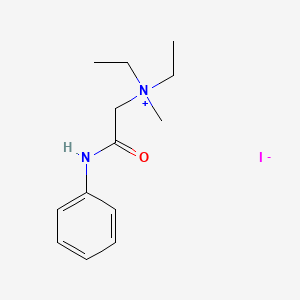
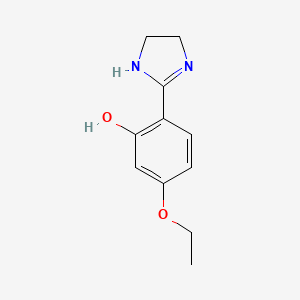
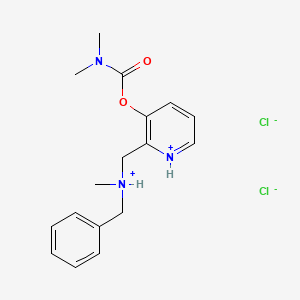
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
